Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Bromopyridine Introduction: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable bromopyridine derivative reacts with the pyrazole intermediate.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted bromopyridine derivatives.
Scientific Research Applications
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactivity: The bromopyridine moiety can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can undergo nucleophilic attack.
Comparison with Similar Compounds
- Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(6-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(6-iodopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Comparison:
- Uniqueness: The bromine atom in Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions.
- Applications: While all these compounds can be used in similar applications, the specific reactivity of the bromine derivative may make it more suitable for certain synthetic transformations.
Properties
IUPAC Name |
ethyl 1-(6-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-3-18-12(17)9-7-14-16(8(9)2)11-6-4-5-10(13)15-11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNMIFRSQHYFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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